5-((R)-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride
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Overview
Description
5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a thiazole ring via a methylene bridge, with the hydrochloride salt form enhancing its solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Thiazole Ring: The thiazole ring is introduced via a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a thiazole precursor.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of 5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: A more efficient method where reactants are continuously fed into a reactor, and the product is continuously extracted.
Chemical Reactions Analysis
Types of Reactions
5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.
Uniqueness
5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride stands out due to its unique combination of a pyrrolidine ring and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13ClN2OS |
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Molecular Weight |
220.72 g/mol |
IUPAC Name |
5-[[(3R)-pyrrolidin-3-yl]oxymethyl]-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H12N2OS.ClH/c1-2-9-3-7(1)11-5-8-4-10-6-12-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m1./s1 |
InChI Key |
SEGRDPRPRQVNAY-OGFXRTJISA-N |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CN=CS2.Cl |
Canonical SMILES |
C1CNCC1OCC2=CN=CS2.Cl |
Origin of Product |
United States |
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